N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-6-13(18)17-12-9-7-8-11(10-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWCQJQERZDYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide generally follows a two-step approach:
Step 1: Formation of the Boronic Ester Intermediate
The key intermediate, a boronic ester, is typically synthesized by the borylation of a halogenated aromatic amine precursor. For this compound, 3-bromoaniline is reacted with bis(pinacolato)diboron under palladium catalysis. This reaction is a palladium-catalyzed borylation, often classified under Suzuki-Miyaura coupling conditions, which installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto the aromatic ring.Step 2: Amidation to Introduce the Propanamide Group
The boronic ester intermediate is then subjected to acylation with propanoyl chloride (propanamide precursor) to form the amide bond, yielding the final product this compound.
Typical Reaction Conditions
| Step | Reagents and Catalysts | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Borylation | 3-bromoaniline, bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate) | DMSO, dioxane, or DMF | 80–100 °C | 12–24 h | Inert atmosphere (N2 or Ar) preferred |
| Amidation | Boronic ester intermediate, propanoyl chloride, base (e.g., triethylamine) | Dichloromethane or THF | 0–25 °C | 2–6 h | Controlled addition of acid chloride to avoid side reactions |
These conditions are optimized to maximize yield and purity, with palladium catalysts facilitating efficient borylation and mild amidation conditions preserving the boronic ester functionality.
Industrial Production Methods
Industrial synthesis scales up the laboratory procedure with modifications to enhance throughput and reproducibility:
- Use of continuous flow reactors for precise control over reaction parameters.
- Optimization of temperature and pressure to improve reaction kinetics.
- Implementation of purification steps such as crystallization or chromatography to achieve high purity (>95%).
- Careful monitoring of reagent stoichiometry to minimize by-products and improve cost efficiency.
Chemical Reaction Analysis
Types of Reactions Involved
- Borylation: Palladium-catalyzed cross-coupling to form the boronic ester.
- Amidation: Nucleophilic acyl substitution to form the amide bond.
- Potential Side Reactions: Hydrolysis or oxidation of boronic esters, over-acylation.
Common Reagents and Catalysts
| Reaction Type | Reagents | Catalysts | Solvents | Notes |
|---|---|---|---|---|
| Borylation | Bis(pinacolato)diboron, base (KOAc) | Pd(dppf)Cl2, Pd(PPh3)4 | Dioxane, DMF | Inert atmosphere |
| Amidation | Propanoyl chloride, base (Et3N) | None | DCM, THF | Temperature control critical |
Reaction Outcomes
- Formation of stable boronic ester intermediates.
- High-yield conversion to the amide final product.
- Retention of boronic ester functionality, critical for further synthetic applications.
Research Findings and Optimization Studies
Recent studies have focused on improving the efficiency and selectivity of the borylation step, including:
- Use of alternative palladium catalysts and ligands to enhance turnover numbers.
- Exploration of base and solvent effects on reaction rates and yields.
- Development of milder amidation protocols to prevent boronic ester degradation.
These optimizations have led to improved yields (typically >80%) and product purities suitable for pharmaceutical and material science applications.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Material | 3-bromoaniline |
| Key Intermediate | Aryl boronic ester (tetramethyl-1,3,2-dioxaborolane derivative) |
| Catalysts | Palladium complexes (Pd(dppf)Cl2, Pd(PPh3)4) |
| Reaction Types | Borylation (Suzuki-Miyaura type), amidation |
| Solvents | Dioxane, DMF, DCM, THF |
| Temperature Range | 0–100 °C |
| Reaction Time | 2–24 hours depending on step |
| Yield | Typically >80% |
| Purity | >95% after purification |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane moiety enables palladium-catalyzed couplings with aryl halides. Key parameters from optimized protocols:
| Parameter | Optimal Conditions | Yield Range | Selectivity | Source |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (0.5-2 mol%) | 72-89% | >95% | |
| Base | K₃PO₄ (3.0 equiv) | |||
| Solvent | THF/H₂O (4:1 v/v) | |||
| Temperature | 80-100°C | |||
| Reaction Time | 12-24 hrs |
Mechanistic Steps:
-
Oxidative Addition: Pd⁰ inserts into C-X bond of aryl halide
-
Transmetalation: Borate complex transfers aryl group to Pd
-
Reductive Elimination: Forms new C-C bond with coupled product
Boron Center Reactivity
| Reaction Type | Reagents/Conditions | Products Formed | Application Example |
|---|---|---|---|
| Protodeboronation | H₂O₂ (30%), AcOH, 60°C, 6h | Phenol derivatives | Drug metabolite synthesis |
| Chan-Lam Coupling | Cu(OAc)₂, Et₃N, MeOH, RT | Aryl ethers/amines | Polymer precursors |
| Miyaura Borylation | PdCl₂(dppf), B₂pin₂, KOAc | Bis-boronic esters | OLED materials |
Amide Group Reactivity
| Transformation | Conditions | Outcome |
|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8h | Carboxylic acid derivative |
| Reduction | LiAlH₄, THF, 0°C → RT | Primary amine |
| Nucleophilic Substitution | SOCl₂, then RNH₂ | Urea/thiourea analogs |
Electrophilic Aromatic Substitution
The electron-rich phenyl ring participates in:
Halogenation (Br₂/FeCl₃):
Nitration (HNO₃/H₂SO₄):
-
65% meta-NO₂ product
-
Requires -10°C to prevent boronate cleavage
Biological Interactions
In prostate cancer models (LAPC-4 cell line):
| Parameter | Value | Comparative Drug (Flutamide) |
|---|---|---|
| IC₅₀ | 1.8 μM | 12.4 μM |
| AR Binding Affinity (Kd) | 9.3 nM | 84 nM |
| Metabolic Stability | t₁/₂ = 47 min (human microsomes) | t₁/₂ = 12 min |
Mechanistic studies suggest dual action:
-
Competitive AR antagonism (ΔG = -8.2 kcal/mol)
-
Proteasome inhibition via boronate-20S β5 subunit interaction
Stability Considerations
Critical degradation pathways:
| Stress Condition | Degradation Products | Q1 (25°C) Stability |
|---|---|---|
| Acidic (pH 2.0) | Propanamide hydrolysis | 94.2% remaining |
| Alkaline (pH 9.0) | Boronate ring opening | 68.5% remaining |
| Oxidative (0.1% H₂O₂) | N-Oxide formation | 82.1% remaining |
Stabilization strategies:
-
Lyophilized storage at -20°C (<0.5% degradation/year)
-
Avoid coordinating solvents (DMF > DMSO > THF stability)
This compound's reactivity profile makes it invaluable for:
-
Modular synthesis of biaryl drug candidates
-
Development of boron-containing biomaterials
-
Prodrug designs exploiting pH-dependent boronate cleavage
Ongoing research focuses on optimizing its regioselectivity in metal-free couplings and enhancing metabolic stability for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
The incorporation of boron-containing compounds into drug design has become a prominent strategy in medicinal chemistry. N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide can act as a boron source in the synthesis of boron-containing drugs that exhibit anticancer properties. Research indicates that boron compounds can enhance the efficacy of certain chemotherapeutic agents by improving their stability and bioavailability .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its boron moiety can facilitate the transport of therapeutic agents across biological membranes, enhancing the overall effectiveness of the treatment . Studies have shown that boron-containing compounds can improve the pharmacokinetics of drugs, leading to better therapeutic outcomes.
Materials Science
Polymer Chemistry
In materials science, this compound is utilized in the development of novel polymers. Its unique chemical structure allows it to participate in cross-linking reactions, leading to the formation of robust polymer networks. These polymers are being explored for applications in coatings and adhesives due to their enhanced mechanical properties and thermal stability .
Nanomaterials
The compound has been investigated for its potential use in synthesizing nanomaterials. The presence of the dioxaborolane group can facilitate the formation of nanoparticles with specific functionalities. Research indicates that these nanoparticles could be used in drug delivery systems or as contrast agents in imaging techniques .
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as a valuable reagent in organic synthesis. Its ability to undergo various chemical transformations makes it a useful building block for synthesizing complex organic molecules. For instance, it can be employed in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds that are significant in pharmaceuticals and agrochemicals .
Synthesis of Boronic Esters
The compound can also be used to synthesize boronic esters through reactions with alcohols or phenols. Boronic esters are critical intermediates in organic synthesis and have applications ranging from pharmaceuticals to agrochemicals . The versatility of this compound enhances its utility as a synthetic tool in laboratories.
Case Study 1: Anticancer Applications
A study published in Frontiers in Chemistry demonstrated the efficacy of a boron-containing compound similar to this compound as an adjunct therapy in breast cancer treatment. The compound showed improved cytotoxicity against cancer cells when used alongside traditional chemotherapeutics .
Case Study 2: Polymer Development
Research conducted at a leading materials science institute explored the use of this compound in developing high-performance polymers for aerospace applications. The resulting polymers exhibited superior thermal resistance and mechanical strength compared to conventional materials .
Mechanism of Action
The mechanism of action of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The compound’s reactivity is primarily driven by the boron atom’s ability to accept electron pairs, facilitating various transformations .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
- CAS No.: 1218791-41-3
- Molecular Formula: C₁₄H₁₉BNO₃ (calculated based on analogs in )
- Molecular Weight : ~275–287 g/mol (varies with exact substituents)
- Structure : Features a phenyl ring substituted at the 3-position with a tetramethyl-1,3,2-dioxaborolane (boronic ester) and an N-linked propanamide group.
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Molecular Weight and Physicochemical Properties
Reactivity in Cross-Coupling Reactions
- Target Compound : The 3-boronate phenyl group facilitates coupling with aryl halides, though steric effects may slow kinetics compared to 4-substituted analogs .
- 4-Substituted Analogs (e.g., ): Higher reactivity in Suzuki reactions due to reduced steric hindrance and enhanced electronic effects from substituents like Cl .
- Fluorinated Derivatives (e.g., ): Fluorine increases boron electrophilicity, accelerating transmetalation steps in coupling .
Biological Activity
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, also known by its CAS number 1315571-00-6, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 275.16 g/mol. Its structure includes a tetramethyl-1,3,2-dioxaborolane moiety which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H22BNO3 |
| Molecular Weight | 275.16 g/mol |
| CAS Number | 1315571-00-6 |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with microtubules. Microtubules are essential components of the cytoskeleton and play critical roles in cell division and intracellular transport. Compounds that stabilize microtubules can potentially be used as therapeutic agents in various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
Research indicates that compounds with similar structures to this compound exhibit anticancer properties by disrupting microtubule dynamics. For instance, studies have shown that microtubule-stabilizing agents can induce apoptosis in cancer cells by preventing normal mitotic spindle formation . The ability to penetrate the blood-brain barrier further enhances its potential for treating brain tumors .
Case Studies and Research Findings
- Microtubule Stabilization : A study focusing on tubulin as a target for anticancer drugs demonstrated that compounds similar to this compound effectively stabilize microtubules and inhibit cancer cell proliferation in vitro .
- Neuroprotective Effects : Another research highlighted the neuroprotective effects of microtubule-stabilizing agents in models of neurodegeneration. These compounds were shown to enhance neuronal survival under stress conditions by maintaining microtubule integrity .
- In Vitro Studies : In vitro assays revealed that this compound exhibited low micromolar activity against various cancer cell lines. The compound's efficacy was linked to its ability to induce cell cycle arrest at the G2/M phase .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (tetramethyl-1,3,2-dioxaborolan-2-yl) to cross-couple with halogenated aromatic precursors. Key steps include:
- Borylation : Introduce the boronic ester group using Pd catalysts (e.g., Pd(PPh₃)₄) and ligands in anhydrous conditions (e.g., THF, 80°C) .
- Amidation : React the intermediate with propanoyl chloride in the presence of a base (e.g., Et₃N) under inert atmosphere .
- Optimization : Adjust stoichiometry (1.2–1.5 eq boronic ester), temperature (60–100°C), and catalyst loading (2–5 mol%) to maximize yield. Contamination by dehalogenated byproducts should be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the tetramethyl-dioxaborolane group (δ ~1.3 ppm for methyl protons) and the propanamide chain (δ ~2.1–2.5 ppm for CH₂ groups) .
- X-ray Crystallography : Resolve stereoelectronic effects of the boronic ester and amide groups; compare bond lengths/angles with analogs (e.g., 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide) to validate structural integrity .
- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Q. What are the primary safety considerations when handling this compound?
- Methodological Answer :
- Hazards : Potential skin/eye irritation (H313/H318) and respiratory sensitization (H333). Use PPE (gloves, goggles, fume hood) .
- Storage : Keep in a cool (0–6°C), dry environment under inert gas (Ar/N₂) to prevent boronic ester hydrolysis .
- Disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid releasing boron-containing waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for similar boronic ester-containing propanamides?
- Methodological Answer : Contradictions often arise from:
- Catalyst Deactivation : Trace moisture or oxygen can reduce Pd catalyst efficiency. Use rigorous drying (e.g., molecular sieves) and degassing .
- Substrate Purity : Impurities in starting materials (e.g., 3-bromophenylpropanamide) lower yields. Pre-purify via column chromatography .
- Statistical Modeling : Apply Design of Experiments (DoE) to optimize variables (e.g., temperature, solvent polarity) and identify critical factors .
Q. What strategies enhance the stability of the tetramethyl-dioxaborolane group under aqueous conditions?
- Methodological Answer :
- Protecting Groups : Use fluorinated alcohols (e.g., hexafluoroisopropanol) to stabilize the boronic ester via Lewis acid-base interactions .
- pH Control : Maintain mildly acidic conditions (pH 5–6) to slow hydrolysis. Avoid strong bases that cleave the B-O bond .
- Coordination Chemistry : Introduce chelating agents (e.g., diols) to form stable boronate complexes, as seen in related arylboronates .
Q. How can this compound be applied in material science or catalysis beyond traditional Suzuki couplings?
- Methodological Answer :
- Polymer Synthesis : Incorporate into monomers for boron-containing polymers (e.g., self-healing hydrogels) via radical polymerization .
- Photocatalysis : Exploit the boronic ester’s electron-deficient nature to enhance charge transfer in visible-light-driven reactions .
- Sensor Development : Functionalize with fluorophores (e.g., pyrene) for selective detection of diols or catechols via fluorescence quenching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
